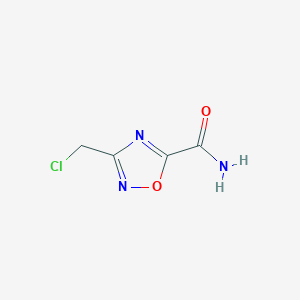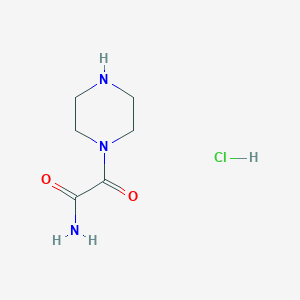
4-(3-Fluorophenoxy)-2-methylaniline hydrochloride
Overview
Description
4-(3-Fluorophenoxy)-2-methylaniline hydrochloride is a chemical compound with the molecular formula C12H11ClFNO . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride consists of a fluorophenyl group (a benzene ring with a fluorine atom) linked to a methylaniline group (an aniline ring with a methyl group) via an ether linkage (an oxygen atom) .Physical And Chemical Properties Analysis
The molecular weight of 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride is 239.68 g/mol . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Metabolic Studies
- Liver Microsomal Metabolism: 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride has been studied for its metabolic behavior in rat liver microsomes. Metabolites identified include benzyl alcohols, benzaldehydes, and hydroxylamines, indicating a complex metabolic pathway in the liver (Boeren et al., 1992).
Environmental Toxicology
- Toxicity Assessment in Earthworms: The compound's impact on the earthworm Eisenia veneta was investigated using metabonomic techniques. It was found that exposure to the compound led to a decrease in specific endogenous metabolites, potentially serving as biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Biochemical Transformations
- Anaerobic Transformation in Sediment: A study on the anaerobic transformation of phenolic compounds to benzoates in freshwater sediment highlighted the role of fluorophenols, including compounds structurally similar to 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride, in biochemical pathways under anaerobic conditions (Genthner et al., 1989).
Chemical Synthesis and Applications
Synthesis of Fluorinated Compounds
The chemical structure of 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride is relevant to the synthesis of fluorinated organic compounds, which have applications in developing pharmaceuticals and radiopharmaceuticals (Ross et al., 2011).
Fluorescent Sensor Development
Derivatives of o-aminophenols, structurally related to 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride, have been used to develop fluorescent sensors for detecting metal ions and monitoring pH in biological systems, indicating potential applications in bio-imaging and diagnostics (Ye et al., 2014).
Safety And Hazards
The safety data sheet for 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride indicates that it is an irritant . Further safety and hazard information should be available in the material safety data sheet provided by the supplier .
Relevant Papers I found some references to 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride in the technical documents and peer-reviewed papers available at Sigma-Aldrich . These documents might provide more detailed information about this compound.
properties
IUPAC Name |
4-(3-fluorophenoxy)-2-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO.ClH/c1-9-7-12(5-6-13(9)15)16-11-4-2-3-10(14)8-11;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWDYKUUFCCWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenoxy)-2-methylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)


![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)


